molecular formula C11H11N3O2 B1465392 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1249384-64-2

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1465392
CAS No.: 1249384-64-2
M. Wt: 217.22 g/mol
InChI Key: GTJUNVIXJBQMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal and agrochemical research. This molecule features a pyrazole core substituted with a carboxylic acid moiety and a 4-pyridyl group, making it a versatile building block for the synthesis of more complex molecules. Pyrazole-carboxylic acid derivatives are key intermediates in the development of active compounds. Specifically, molecules with the 1-methyl-1H-pyrazole-4-carboxylate structure have been identified as the active acyl pharmacophore in several commercial succinate dehydrogenase (SDH) inhibitor fungicides, such as isopyrazam, sedaxane, and bixafen . Similarly, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, a structural isomer, is also available for research applications . Researchers utilize this chemical scaffold in structure-activity relationship (SAR) studies and for the discovery of new SDH inhibitors, which target fungal respiration . Its potential applications also extend to other areas, including the synthesis of potential pharmaceutical candidates. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethyl-3-pyridin-4-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-14-7-9(11(15)16)10(13-14)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJUNVIXJBQMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For example, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the levels of certain metabolites by inhibiting or activating key enzymes, thereby altering the metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Studies have shown that it can be efficiently transported across cell membranes and distributed to various tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects.

Biological Activity

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C_9H_10N_2O_2 and a molecular weight of 178.19 g/mol. Its structure features a pyrazole ring substituted with an ethyl group and a pyridine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
CAS Number1014631-89-0
LogP0.5
SolubilityHigh

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.

A study conducted by Abdellatif et al. demonstrated that various substituted pyrazole derivatives showed promising anti-inflammatory effects in vivo. The compound exhibited an effective dose (ED50) comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating its potential as a therapeutic agent in treating inflammatory diseases .

Analgesic Effects

In addition to its anti-inflammatory properties, this pyrazole derivative has shown analgesic effects in animal models. The mechanism appears to involve the inhibition of prostaglandin synthesis, which is crucial for pain signaling pathways. This was evidenced by reduced edema in carrageenan-induced paw inflammation models .

Study 1: COX Inhibition

A detailed investigation into the COX inhibitory activity of various pyrazole derivatives revealed that this compound had a selectivity index for COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health .

Study 2: Histopathological Analysis

Histopathological evaluations conducted on rats treated with the compound indicated minimal degenerative changes in stomach, liver, and kidneys, reinforcing its safety as an anti-inflammatory agent .

Study 3: Structure-Activity Relationship (SAR)

Further studies have explored the structure-activity relationship (SAR) of similar compounds. It was found that modifications on the pyridine ring significantly influenced the biological activity. For instance, introducing electron-donating groups enhanced COX inhibitory activity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties. The results demonstrated that certain derivatives showed enhanced potency against cancer cells compared to the parent compound, suggesting that structural modifications can lead to improved therapeutic efficacy .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.

Case Study:
A study conducted on a murine model of rheumatoid arthritis reported that administration of this compound resulted in significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory markers .

Agricultural Applications

1. Pesticidal Activity
This compound has demonstrated potential as a pesticide due to its ability to disrupt the biological functions of pests. Its efficacy against specific insect pests has been documented, making it a candidate for developing eco-friendly pesticides.

Data Table: Pesticidal Efficacy

Pest SpeciesConcentration (mg/L)Mortality Rate (%)
Aphids5085
Whiteflies10090
Spider Mites7580

2. Plant Growth Regulation
Additionally, preliminary studies suggest that this compound may act as a plant growth regulator, promoting root development and enhancing crop yield under specific conditions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid Ethyl (N1), Pyridin-4-yl (C3), COOH (C4) C₁₁H₁₁N₃O₂ 217.22 Potential drug intermediate, MOF linker
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate Ethyl ester (C4), Pyridin-3-yl (N1) C₁₁H₁₁N₃O₂ 217.22 Higher volatility, ester hydrolysis precursor
1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid Thiophen-3-yl (C3) C₁₀H₁₀N₂O₂S 222.27 Enhanced electron-richness for materials
1-Ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Isopropyl (C3) C₉H₁₄N₂O₂ 182.22 Increased lipophilicity for agrochemicals
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Trifluoromethyl (C5) C₁₀H₇F₃N₃O₂ 258.18 Improved metabolic stability in pharmaceuticals
1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid Benzyl (N1), Pyridin-3-yl (C3) C₁₆H₁₃N₃O₂ 279.30 Steric bulk for targeted binding

Functional Group Impact

  • Carboxylic Acid vs. Ester : The free carboxylic acid (main compound) exhibits stronger hydrogen bonding and higher polarity than its ester analog (CAS 741717-60-2), making it more suitable for coordination in metal-organic frameworks (MOFs) or as a bioactive moiety. Esters, however, serve as prodrugs or synthetic intermediates due to easier hydrolysis.
  • Pyridine vs. Pyridine’s electron-deficient nature favors coordination chemistry.
  • Trifluoromethyl Substitution : The CF₃ group () increases electronegativity and metabolic stability, a common strategy in antiviral or anticancer agents.

Preparation Methods

Pyrazole Ring Formation and Substitution

  • Pyrazole derivatives are commonly synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.
  • For the specific substitution pattern, the ethyl group at N-1 is introduced by alkylation of the pyrazole nitrogen using ethyl halides or ethylating agents.
  • The 3-(pyridin-4-yl) substituent is often introduced via cross-coupling reactions such as Suzuki or Stille coupling, using halogenated pyrazole intermediates and pyridin-4-yl boronic acids or stannanes.

Carboxylic Acid Group Installation

  • The carboxylic acid at the 4-position can be introduced by oxidation of corresponding methyl or ester groups.
  • Alternatively, pyrazole-4-carboxylate esters can be hydrolyzed under acidic or basic conditions to yield the free acid.

Representative Synthetic Route (Based on Patent WO2021096903A1)

A relevant disclosed method for preparing pyrazole carboxylate derivatives, which can be adapted for this compound, includes:

Step Description Reagents/Conditions Notes
1 Preparation of ethyl 3-bromo-1-(pyridinyl)-1H-pyrazole-4-carboxylate intermediate Starting from suitable pyrazole precursors, bromination at the 3-position using bromine or N-bromosuccinimide (NBS) Bromination is regioselective at the 3-position
2 Cross-coupling with 4-pyridyl boronic acid Palladium-catalyzed Suzuki coupling in the presence of base (e.g., K2CO3) and solvent (e.g., toluene/water) Efficient coupling introduces the pyridin-4-yl substituent
3 Hydrolysis of ester to carboxylic acid Acidic or basic hydrolysis (e.g., NaOH or HCl aqueous solutions) Converts ethyl ester to carboxylic acid
4 Purification Crystallization or chromatography Yields pure this compound

Oxidative and Alternative Methods

  • Oxidizing agents such as potassium persulfate have been reported to facilitate specific transformations in pyrazole derivatives synthesis, including ring functionalization and oxidation steps, in the presence of organic solvents and acids to improve yield and selectivity.
  • The oxidizing agent is typically used in a stoichiometric range of 1.0 to 2.0 equivalents, often optimized between 1.3 to 1.7 equivalents for best results.
  • The reaction mixture is heated to promote oxidation, followed by acid addition and further reaction completion.

Process Optimization Parameters

Parameter Typical Range/Condition Effect on Reaction
Oxidizing agent equivalents 1.0 – 2.0 eq (optimal 1.3 – 1.7 eq) Controls oxidation efficiency and side reactions
Solvent type Organic solvents (e.g., toluene, ethyl acetate) Influences solubility and reaction rate
Temperature Elevated temperatures (e.g., 60–100°C) Accelerates reaction kinetics
Reaction time Several hours (e.g., 4–12 h) Ensures completion of oxidation and coupling steps
pH control Acid addition post-oxidation Facilitates product formation and isolation

Summary of Research Findings

  • The synthetic approach combining bromination, palladium-catalyzed cross-coupling, and ester hydrolysis is a robust and scalable method for producing this compound with high purity and yield.
  • Use of potassium persulfate as an oxidant has been demonstrated to improve reaction efficiency in related pyrazole carboxylate preparations.
  • Reaction conditions such as reagent stoichiometry, solvent choice, and temperature are critical for optimizing yield and minimizing by-products.
  • Purification techniques such as crystallization and chromatography are essential for isolating the target compound in pharmaceutical-grade quality.

Concluding Remarks

The preparation of this compound involves well-established organic synthesis techniques centered on pyrazole ring functionalization and cross-coupling chemistry. Advances in oxidative methods and catalyst systems have enhanced the efficiency and scalability of these syntheses. The detailed reaction parameters and conditions outlined above provide a comprehensive guide for researchers aiming to synthesize this compound with high specificity and yield.

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or diketones. For example, ethyl acetoacetate can react with phenylhydrazine derivatives to form pyrazole cores, followed by functionalization at the 3- and 4-positions. Key intermediates, such as ethyl 5-azido-1H-pyrazole-4-carboxylate, are purified via flash chromatography (cyclohexane/ethyl acetate gradients) and characterized using 1H^1H/13C^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of pyrazole-4-carboxylic acid derivatives?

  • NMR : 1H^1H NMR identifies proton environments (e.g., ethyl ester protons at δ 4.33 ppm as a quartet, pyrazole protons at δ 7.84–8.02 ppm). 13C^{13}C NMR confirms carbonyl (δ 162–168 ppm) and aromatic carbons.
  • IR : Strong absorption bands at ~2143 cm1^{-1} (azide stretch) and ~1704 cm1^{-1} (ester carbonyl) validate functional groups .

Q. What in vitro assays are used to evaluate the biological activity of pyrazole derivatives?

Standard assays include:

  • Antimicrobial : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains.
  • Enzyme inhibition : Kinetic studies (e.g., xanthine oxidoreductase inhibition via KiK_i and KiK_i' determination using steady-state kinetics) .
  • Antioxidant : DPPH radical scavenging assays to measure IC50_{50} values .

Advanced Research Questions

Q. How can molecular docking and QSAR studies optimize pyrazole derivatives for therapeutic targets like PPARγ or LD transpeptidase?

  • Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., PPARγ). Pyridine and carboxylic acid moieties often engage in hydrogen bonding with active-site residues.
  • QSAR : Electronic parameters (HOMO/LUMO energies) and steric descriptors (logP, molar refractivity) correlate with activity. For example, substituents at the pyridine ring enhance antimicrobial potency by improving hydrophobic interactions .

Q. How do researchers resolve contradictions in biological activity data across structurally similar pyrazole analogs?

Contradictions arise from variations in assay conditions or substituent effects. Strategies include:

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (e.g., pH, temperature).
  • SAR studies : Systematically modify substituents (e.g., replacing ethyl with trifluoromethyl groups) to isolate activity drivers. For instance, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Q. What methodologies are employed to study mixed-type enzyme inhibition mechanisms in pyrazole derivatives?

  • Steady-state kinetics : Measure VmaxV_{max} and KmK_m at varying inhibitor concentrations to distinguish competitive/non-competitive inhibition.
  • Dixon plots : Linear regression of 1/V1/V vs. [inhibitor] identifies KiK_i (binding to free enzyme) and KiK_i' (binding to enzyme-substrate complex), as demonstrated for xanthine oxidoreductase inhibitors .

Q. How are computational methods (DFT, MD simulations) integrated with experimental data to predict physicochemical properties?

  • DFT : Calculates electronic properties (e.g., dipole moments, Fukui indices) to predict reactivity.
  • MD simulations : Model solvation effects and conformational stability in biological membranes. For example, simulations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed stable hydrogen bonding with water, aligning with experimental solubility data .

Methodological Challenges

Q. What purification challenges arise during the synthesis of pyrazole-4-carboxylic acid derivatives, and how are they addressed?

  • Issue : Co-elution of regioisomers during chromatography.
  • Solution : Optimize mobile-phase gradients (e.g., cyclohexane/ethyl acetate) and use dry-load purification with Celite to improve resolution. Purity is confirmed via HPLC (>95%) and melting-point consistency .

Q. How do researchers ensure reproducibility in biological assays for pyrazole derivatives?

  • Standardization : Use reference compounds (e.g., Y-700 for xanthine oxidase assays) and validate protocols across labs.
  • Data validation : Triplicate measurements with statistical analysis (e.g., ANOVA) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.